4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique combination of a pyrazole and pyridine structure, which may contribute to its biological activity. The presence of iodine and a cyclopropylmethyl group further enhances its chemical diversity, making it an interesting subject for research in drug development and synthesis.
The compound has been referenced in various scientific literature, including patents and research articles focused on synthetic methodologies and biological evaluations. Notably, it has been synthesized as part of efforts to develop new pharmacological agents targeting specific receptors or pathways in the body.
This compound falls under the category of heterocyclic compounds, specifically those containing both pyrazole and pyridine rings. Heterocycles are significant in medicinal chemistry due to their prevalence in pharmaceutical compounds.
The synthesis of 4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine typically involves multi-step reactions starting from simpler precursors. One common approach includes the formation of the pyrazole ring followed by the introduction of the pyridine moiety.
The molecular structure of 4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine can be depicted as follows:
The molecular formula is CHIN, with a molecular weight of approximately 305.17 g/mol. The structural configuration plays a crucial role in determining its reactivity and biological properties .
The compound can participate in various chemical reactions typical for heterocycles:
These reactions often require specific catalysts (e.g., palladium-based catalysts for coupling reactions) and optimized conditions (temperature, solvent) to achieve desired outcomes efficiently .
The mechanism by which 4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine exerts its biological effects is not fully elucidated but may involve:
Studies indicate that compounds with similar structures often show activity against various biological targets, including those involved in cancer and metabolic disorders .
4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine has potential applications in:
The construction of the pyrazole-pyridine core in 4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine relies on regioselective cyclization methods. A prevalent approach involves the condensation of 1,3-dicarbonyl equivalents with hydrazines, adapted for unsymmetical diketones to ensure precise substituent placement. For example, Wu et al. demonstrated that o-alkynylchalcones undergo cyclization with hydrazine under mild conditions to form fused pyrazoles, though this requires further functionalization for pyridine linkage [6]. Alternatively, transition-metal-catalyzed strategies enable direct coupling: Pd-catalyzed Suzuki-Miyaura reactions can connect pre-formed iodopyrazole and pyridylboronic acids, while Ni-catalyzed transformations of isoxazoles offer atom-economical pyrazole synthesis [2] [5].
Table 1: Cyclization Methods for Pyrazole-Pyridine Cores
Method | Reagents/Conditions | Key Advantage | Limitation |
---|---|---|---|
Hydrazine Condensation | o-Alkynylchalcones, NH₂NH₂, MeOH, reflux | Mild, metal-free | Limited to fused systems |
Suzuki Coupling | 4-Iodopyrazole + Pyridylboronic acid, Pd cat. | High regioselectivity | Requires pre-functionalized partners |
Ni-Catalyzed Rearrangement | Isoxazoles, Ni(0), ambient conditions | Atom-economic | Narrow substrate scope |
Regioselective C-4 iodination of the pyrazole ring is critical for subsequent cross-coupling. Direct electrophilic iodination using I₂/KI often suffers from poor yields with electron-deficient pyrazoles. A breakthrough employs potassium iodate (KIO₃) and diphenyl diselenide ((PhSe)₂) under acidic conditions, achieving 85–92% yields for 4-iodo-1-arylpyrazoles. This method leverages in situ-generated iodonium species, selectively functionalizing the electron-rich C-4 position [3]. Alternatively, ceric ammonium nitrate (CAN)-mediated iodination uses I₂/CAN in acetonitrile at 25°C, suitable for N-H or N-benzyl pyrazoles, including those with electron-withdrawing groups [7]. For N-protected derivatives, iodine monochloride (ICl) offers moderate regiocontrol but risks diiodination [7].
Table 2: Iodination Methods for Pyrazoles
Method | Conditions | Yield Range | Regioselectivity | Functional Group Tolerance |
---|---|---|---|---|
KIO₃/(PhSe)₂, H⁺ | HCl, 60°C, 12 h | 85–92% | C-4 exclusive | Moderate (sensitive to strong nucleophiles) |
I₂/CAN | CH₃CN, 25°C, 6 h | 70–85% | C-4 dominant | High (tolerates esters, nitriles) |
I₂/KI | H₂O, reflux, 24–48 h | 40–55% | Variable | Low (requires electron-donating groups) |
Introducing the cyclopropylmethyl moiety occurs via N-alkylation or transition-metal-catalyzed cross-coupling. N-Alkylation of 4-iodo-5-methylpyrazole with cyclopropylmethyl bromide is efficient under basic conditions (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF. Yields exceed 80% when using stoichiometric base at 60–80°C [1] [9]. For advanced intermediates, Pd-catalyzed coupling of cyclopropylmethylzinc halides with halogenated pyrazole-pyridines is effective. The Negishi reaction employs Pd(PPh₃)₄ or NiCl₂(PCy₃)₂ catalysts, with Bu₄NI additives accelerating transmetalation [8] [10]. Notably, cyclopropylmethylmagnesium bromide participates in Fe-catalyzed couplings with aryl halides, though competing ring-opening may occur [8].
Maximizing yield in the target compound’s synthesis requires precise optimization:
Table 3: Optimized Conditions for Key Steps
Step | Optimal Solvent | Catalyst/Additive | Temperature | Yield Improvement |
---|---|---|---|---|
Pyrazole Iodination | CH₃CN | CAN, NaHCO₃ | 25°C | 75% → 90% |
N-Cyclopropylmethylation | DMF | Cs₂CO₃, TBAB | 80°C | 70% → 88% |
Suzuki Coupling | Toluene/EtOH (3:1) | Pd(dppf)Cl₂, K₃PO₄ | 90°C | 82% → 95% |
Synthetic Scheme and Compound Data
Figure 1: Consolidated Synthesis of 4-(1-(Cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Step 1: 5-Methyl-1H-pyrazol-3-amine + 1,1,3,3-Tetramethoxypropane → 4-Unsubstituted Pyrazole Intermediate (80%) Step 2: Iodination via KIO₃/(PhSe)₂/HCl → 4-Iodo-5-methyl-1H-pyrazole (88%) Step 3: N-Alkylation with cyclopropylmethyl bromide/Cs₂CO₃/DMF → 1-(Cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazole (85%) Step 4: Suzuki Coupling with 4-Pyridylboronic acid/Pd(dppf)Cl₂ → Target Compound (92%)
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8